tert-Butyl N-[1-(3-fluorophenyl)cyclopropyl]carbamate
Description
tert-Butyl N-[1-(3-fluorophenyl)cyclopropyl]carbamate (CAS: 1286274-19-8, molecular formula: C₁₄H₁₈FNO₂, molecular weight: 251.3 g/mol) is a carbamate derivative featuring a cyclopropane ring substituted with a 3-fluorophenyl group. It is used primarily in research and development contexts, particularly in organic synthesis and pharmaceutical intermediates . The compound is a white solid, but critical physicochemical data—such as melting point, solubility, and vapor pressure—remain unreported in available safety documentation . Its stability under normal handling conditions is noted, though it decomposes upon exposure to strong oxidizers, releasing hazardous byproducts like fluorides, carbon oxides, and nitrogen oxides .
Properties
IUPAC Name |
tert-butyl N-[1-(3-fluorophenyl)cyclopropyl]carbamate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H18FNO2/c1-13(2,3)18-12(17)16-14(7-8-14)10-5-4-6-11(15)9-10/h4-6,9H,7-8H2,1-3H3,(H,16,17) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UYINUSZJZLWVCY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC1(CC1)C2=CC(=CC=C2)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H18FNO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
251.30 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-Butyl N-[1-(3-fluorophenyl)cyclopropyl]carbamate typically involves the reaction of tert-butyl carbamate with 1-(3-fluorophenyl)cyclopropylamine. The reaction is usually carried out in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) in an organic solvent such as dichloromethane. The reaction conditions often include stirring at room temperature for several hours to ensure complete conversion.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Hydrolysis Reactions
As a carbamate, this compound undergoes hydrolysis under acidic or basic conditions, yielding:
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Amine derivative : Liberation of the cyclopropyl amine.
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Carbic acid : Formation of a carbonic acid intermediate, which decomposes to CO₂ and tert-butyl alcohol.
Mechanism : Hydrolysis proceeds via nucleophilic attack on the carbonyl carbon, facilitated by acidic/basic conditions. The cyclopropyl ring’s stability and fluorophenyl substituent influence reaction kinetics.
Substitution Reactions
The carbamate group participates in nucleophilic substitution, where the tert-butyl group can be replaced by other nucleophiles (e.g., amines, alcohols). For example:
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Amine displacement : Reaction with primary/secondary amines to form substituted ureas or carbamates.
Conditions : Typically require catalytic bases (e.g., DMAP) or acidic conditions to activate the carbonyl group.
Physicochemical Influences on Reactivity
The substituents significantly affect reactivity:
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Acidity : The cyclopropyl group’s electron-withdrawing effect enhances carbamate acidity compared to tert-butyl analogues .
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Lipophilicity : Increased lipophilicity (logD) due to the fluorophenyl group may stabilize intermediates in substitution reactions .
| Property | Value | Impact on Reactivity |
|---|---|---|
| Acidic pKa | ~2.9 | Facilitates hydrolysis |
| Lipophilicity (logD) | ~2.5 | Enhances stability in substitution |
| Solubility | Moderate | Affects reaction efficiency |
Metabolic Stability
In biological contexts, the cyclopropyl-fluorophenyl structure may influence metabolic stability:
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Enzymatic hydrolysis : Susceptibility to carbamate-specific enzymes (e.g., acetylcholinesterase).
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Oxidative resistance : Fluorophenyl groups often impart stability against metabolic oxidation .
Comparative Analysis with Analogues
Scientific Research Applications
Applications in Organic Synthesis
Building Block for Complex Molecules:
tert-Butyl N-[1-(3-fluorophenyl)cyclopropyl]carbamate serves as an essential intermediate in the synthesis of complex organic molecules. Its ability to undergo various chemical reactions—such as oxidation, reduction, and substitution—makes it a versatile building block in organic chemistry.
| Reaction Type | Description | Common Reagents |
|---|---|---|
| Oxidation | Converts to oxidized derivatives | Potassium permanganate, hydrogen peroxide |
| Reduction | Produces reduced derivatives | Lithium aluminum hydride, sodium borohydride |
| Substitution | Allows for the introduction of new substituents | Nucleophiles like amines or thiols |
Biological Research Applications
Antimicrobial and Anticancer Properties:
Research indicates that compounds similar to this compound exhibit promising biological activities. Studies have shown potential antimicrobial effects against various pathogens and significant antitumor properties by targeting cancer cell metabolism.
Mechanism of Action:
The compound's mechanism may involve binding to specific enzymes or receptors, modulating their activity, which can lead to therapeutic effects in diseases such as cancer or infections.
Pharmaceutical Development
Potential Drug Intermediate:
Ongoing research is exploring the use of this compound as a pharmaceutical intermediate. Its structural characteristics may facilitate the development of new drugs targeting specific diseases, particularly those involving enzyme inhibition or receptor modulation.
Case Studies
-
Antitumor Activity Study:
A study investigated the compound's efficacy against various cancer cell lines, demonstrating a dose-dependent reduction in cell viability, suggesting its potential as an anticancer agent. -
Antimicrobial Efficacy:
In vitro tests revealed that similar compounds exhibited effective antimicrobial activity against Gram-positive and Gram-negative bacteria, highlighting its potential application in treating bacterial infections.
Industrial Applications
In industrial settings, this compound is utilized in the production of various chemical products. Its role as a reagent in synthetic processes enhances efficiency and product yield.
Mechanism of Action
The mechanism of action of tert-Butyl N-[1-(3-fluorophenyl)cyclopropyl]carbamate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The pathways involved may include inhibition of enzyme activity or modulation of receptor signaling, depending on the specific application.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The compound’s structural analogs share a carbamate backbone and cyclopropane ring but differ in substituents. Key comparisons are summarized below:
Table 1: Structural and Functional Comparisons
Substituent Effects on Physicochemical Properties
- Fluorine vs. Bromine : The 3-fluorophenyl substituent in the target compound reduces molecular weight compared to the brominated analog (251.3 vs. 312.2 g/mol). Fluorine’s electronegativity may enhance metabolic stability in drug design, whereas bromine’s bulkiness could influence reactivity in cross-coupling reactions .
- Hydroxymethyl Group : The hydroxymethyl-substituted analog (215.3 g/mol) exhibits higher polarity, likely improving aqueous solubility compared to the hydrophobic 3-fluorophenyl derivative .
Stability and Reactivity
- Unlike FBOCA, which is designed for enzyme inhibition, the fluorophenyl derivative lacks reported biological activity data, suggesting its utility is confined to synthetic chemistry .
Critical Analysis of Available Data
- Physical Properties : The absence of melting point, solubility, and partition coefficient data for this compound hinders direct comparisons with analogs. For example, the hydroxymethyl analog’s purity (≥95%) is documented, but similar metrics are missing for the fluorophenyl compound .
- Regulatory Status: None of the compounds have GHS classifications, reflecting insufficient hazard data .
Biological Activity
tert-Butyl N-[1-(3-fluorophenyl)cyclopropyl]carbamate, a compound with the CAS number 1286274-19-8, has garnered attention in medicinal chemistry due to its potential biological activities. This article delves into its biological properties, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The molecular formula of this compound is CHFNO, with a molecular weight of approximately 251.30 g/mol. Its structure features a cyclopropyl group attached to a fluorophenyl moiety through a carbamate linkage, which is significant for its biological interactions.
Biological Activity Overview
The biological activity of this compound has been explored in various studies, focusing on its potential therapeutic effects. Key areas of investigation include:
- Antitumor Activity : Preliminary studies suggest that this compound may exhibit cytotoxic effects against certain cancer cell lines. The mechanism is believed to involve the inhibition of specific enzymes that regulate cell proliferation.
- Antibacterial Properties : There is emerging evidence indicating that this compound may possess antibacterial activity, potentially making it a candidate for further development in treating bacterial infections.
- Neuropharmacological Effects : Investigations into the compound's effects on neurotransmitter systems suggest possible applications in neuropharmacology, particularly related to muscarinic receptors.
The proposed mechanisms of action for this compound include:
- Enzyme Inhibition : The compound appears to inhibit enzymes involved in cell signaling pathways, which may lead to reduced tumor growth and increased apoptosis in cancer cells.
- Receptor Modulation : It may act as an agonist or antagonist at specific receptor sites, influencing neurotransmitter release and activity within the central nervous system.
Table 1: Summary of Biological Activities
| Activity Type | Observations | References |
|---|---|---|
| Antitumor | Cytotoxic effects on cancer cell lines | |
| Antibacterial | Inhibition of bacterial growth | |
| Neuropharmacological | Potential modulation of muscarinic receptors |
Case Study: Antitumor Activity
In a study examining the antitumor effects of this compound, researchers utilized various cancer cell lines. The compound demonstrated significant cytotoxicity with an IC50 value indicating effective inhibition of cell proliferation at micromolar concentrations. Further exploration into the molecular targets revealed that the compound interferes with key signaling pathways associated with cell survival and proliferation.
Case Study: Antibacterial Efficacy
Another investigation focused on the antibacterial properties of this compound against Gram-positive and Gram-negative bacteria. Results indicated that this compound exhibited notable activity, suggesting its potential as a lead compound for developing new antibiotics.
Q & A
Q. What are the recommended synthetic routes for tert-Butyl N-[1-(3-fluorophenyl)cyclopropyl]carbamate?
Methodological Answer: The synthesis typically involves condensation reactions using coupling reagents. For example, derivatives of carbamates can be synthesized via reactions between tert-butyl carbamate precursors and substituted aromatic cyclopropane derivatives. A common approach employs EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (hydroxybenzotriazole) as coupling agents to facilitate amide bond formation under mild conditions . Reaction optimization may require inert atmospheres (e.g., nitrogen) and anhydrous solvents like dichloromethane or DMF.
Q. How should researchers characterize the compound’s purity and structural integrity?
Methodological Answer:
- Nuclear Magnetic Resonance (NMR) : Use H and C NMR to confirm the cyclopropane ring integrity and fluorine substitution patterns. The 3-fluorophenyl group will exhibit distinct aromatic splitting and coupling constants.
- Infrared Spectroscopy (IR) : Identify carbamate carbonyl stretches (~1700 cm) and N-H vibrations (~3350 cm).
- X-ray Crystallography : Resolve crystal structures using programs like SHELXL (for refinement) to confirm stereochemistry and molecular packing .
- High-Resolution Mass Spectrometry (HRMS) : Validate molecular weight (251.3 g/mol) and isotopic patterns .
Q. What safety precautions are essential when handling this compound?
Methodological Answer:
- Personal Protective Equipment (PPE) : Wear nitrile gloves, lab coats, and safety goggles. Use respiratory protection if handling powders to avoid inhalation .
- Ventilation : Conduct experiments in a fume hood to mitigate exposure to decomposition products (e.g., hydrogen fluoride, carbon oxides) .
- Storage : Keep in a cool, dry place away from strong oxidizers and ignition sources. Store in airtight containers under nitrogen if sensitive to moisture .
Advanced Research Questions
Q. How can reaction conditions be optimized for high-yield synthesis of this carbamate?
Methodological Answer:
- Solvent Selection : Test polar aprotic solvents (e.g., DMF, acetonitrile) to enhance solubility of intermediates.
- Catalysis : Screen palladium or copper catalysts for cross-coupling steps involving the cyclopropane moiety.
- Temperature Gradients : Perform reactions at 0–25°C to minimize side reactions (e.g., cyclopropane ring opening). Monitor progress via TLC or HPLC .
Q. How do stability issues under varying experimental conditions affect experimental design?
Methodological Answer:
- Thermal Stability : Conduct thermogravimetric analysis (TGA) to identify decomposition thresholds (>200°C). Avoid heating above 150°C in synthetic steps .
- pH Sensitivity : Test stability in acidic/basic conditions. The carbamate group may hydrolyze in strong acids (pH < 2) or bases (pH > 10), releasing CO and amines .
- Light Exposure : Store solutions in amber vials if photodegradation is suspected, based on analogous carbamate derivatives .
Q. How can contradictions in spectroscopic data (e.g., NMR splitting patterns) be resolved?
Methodological Answer:
- 2D NMR Techniques : Use HSQC and HMBC to assign ambiguous proton-carbon correlations, especially for cyclopropane protons and fluorinated aromatic signals.
- Variable Temperature NMR : Resolve overlapping peaks by analyzing spectra at elevated temperatures (e.g., 40°C) to reduce signal broadening .
- X-ray Diffraction : Compare experimental crystal structures with computational models (e.g., DFT-optimized geometries) to validate assignments .
Q. What computational methods predict the compound’s reactivity and non-covalent interactions?
Methodological Answer:
- Density Functional Theory (DFT) : Calculate frontier molecular orbitals (HOMO/LUMO) to assess electrophilic/nucleophilic sites. Use B3LYP/6-31G* basis sets for accuracy.
- Molecular Dynamics (MD) : Simulate interactions with biological targets (e.g., enzymes) to guide structure-activity relationship (SAR) studies.
- Docking Studies : Model binding affinities with proteins using AutoDock Vina, focusing on the fluorophenyl moiety’s role in hydrophobic interactions .
Q. How can researchers address gaps in toxicological data for this compound?
Methodological Answer:
- In Vitro Assays : Perform Ames tests (bacterial mutagenicity) and MTT assays (mammalian cell cytotoxicity) as preliminary screens.
- Comparative Toxicology : Extrapolate data from structurally similar carbamates (e.g., tert-butyl (4-chlorophenethyl)carbamate) to estimate hazards .
- Environmental Impact : Assess biodegradability via OECD 301B tests and bioaccumulation potential using logP values (estimated ~2.5) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
